molecular formula C11H10ClNO B11898329 8-Chloro-2,4-dimethylquinolin-7-ol CAS No. 1378260-66-2

8-Chloro-2,4-dimethylquinolin-7-ol

Cat. No.: B11898329
CAS No.: 1378260-66-2
M. Wt: 207.65 g/mol
InChI Key: AOSVCXVISPDNLS-UHFFFAOYSA-N
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Description

8-Chloro-2,4-dimethylquinolin-7-ol is a heterocyclic aromatic compound that contains a quinoline ring with chlorine and hydroxyl substituents

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,4-dimethylquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for nucleophilic substitution and acids or electrophiles for electrophilic aromatic substitution. The reactions are typically carried out under reflux conditions to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with a hydroxyl group would yield a hydroxyquinoline derivative.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-2,4-dimethylquinolin-7-ol serves as a promising scaffold for drug development due to its structural features that allow for modifications to enhance biological activity.

Potential Therapeutic Uses:

  • Antimalarial Activity: The compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Its mechanism involves interference with mitochondrial functions in parasites .
  • Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing other biologically active molecules. Its reactivity allows for various transformations, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles to produce diverse derivatives.
  • Electrophilic Aromatic Substitution: Its structure permits electrophilic substitutions that can enhance biological activity or alter pharmacokinetic properties .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

These results indicate potential applications in treating bacterial infections.

Case Studies

  • Antimalarial Activity Study:
    A study conducted on the antimalarial effects of this compound demonstrated that it significantly reduced parasitemia in infected mice models compared to control groups. The compound's accumulation in mitochondrial sites was linked to its efficacy.
  • Anticancer Activity Investigation:
    In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. One particular study highlighted its ability to induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Biological Activity

8-Chloro-2,4-dimethylquinolin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimalarial and anticancer properties. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors through methods such as ultrasound-assisted synthesis or conventional thermal methods. These synthetic routes aim to enhance yield and purity while minimizing environmental impact.

Antimalarial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.

  • IC50 Values : Several studies report IC50 values for various quinoline derivatives, indicating their potency against malaria. For example:
    CompoundIC50 (μM)
    This compound< 50
    Other derivatives< 100
    The most active derivative reported had an IC50 of approximately 11.92 μM, demonstrating high efficacy against malaria parasites .

Antitumor Activity

The antitumor potential of this compound has also been investigated across various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
    CompoundCell LineIC50 (μM)
    This compoundMCF-714.68
    Other derivativesHCT-11623.39

The compound demonstrated selectivity towards MCF-7 cells with an IC50 of around 14.68 μM, indicating its potential as an anticancer agent .

Case Studies

  • Antimalarial Efficacy : A study synthesized several quinoline derivatives and evaluated their antimalarial activity against different strains of P. falciparum. The presence of a chloro substituent at C7 was crucial for enhancing activity against multidrug-resistant strains .
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results showed that compounds with specific substituents exhibited higher selectivity and potency against cancer cells while sparing normal cells .

Properties

CAS No.

1378260-66-2

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

8-chloro-2,4-dimethylquinolin-7-ol

InChI

InChI=1S/C11H10ClNO/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,1-2H3

InChI Key

AOSVCXVISPDNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2Cl)O)C

Origin of Product

United States

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